![molecular formula C21H23N5O4 B2421612 benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878721-57-4](/img/structure/B2421612.png)
benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate
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Description
Benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Derivatives : A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are closely related to the benzyl compound , have been synthesized. These derivatives are prepared in good to excellent yields, indicating the feasibility and efficiency of such synthetic methods (Goli-Garmroodi et al., 2015).
Tricyclic Purine Derivatives : Research on the synthesis of tricyclic purine derivatives, including structures similar to the benzyl compound, has been documented. These synthesis methods can be applied to create a wide array of purine-based compounds for further study (Shimada et al., 1993).
Receptor Binding Applications : Certain imidazo[1,2-a]pyridine derivatives show the ability to displace diazepam from benzodiazepine receptors. This indicates potential applications in studying receptor interactions and drug development (Schmitt et al., 1997).
Biological Activity
Antibacterial Activity : Some imidazole derivatives, structurally similar to the benzyl compound, have shown antibacterial activity. This suggests potential applications in developing new antibacterial agents (Al-badrany et al., 2019).
Human A3 Adenosine Receptor Antagonists : New derivatives of imidazo[2,1-i]purin-5-one have been synthesized and found to be potent and selective antagonists of the human A3 adenosine receptor. This indicates potential therapeutic applications (Baraldi et al., 2011).
Antitumor Activities : Certain derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, structurally related to the benzyl compound, have shown significant antitumor activities. This underscores their potential use in cancer research (Mohareb et al., 2018).
Material Science and Other Applications
Crystal Structure Analysis : Studies on the crystal structure of various imidazo and purine derivatives provide insights into the molecular configuration and potential applications in material science (Deng et al., 2010).
Solid-Phase Synthesis : Research on the solid-phase synthesis of imidazo[2,1-i]purines suggests potential applications in combinatorial chemistry and drug discovery (Karskela et al., 2006).
properties
IUPAC Name |
benzyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-9-7-6-8-10-15/h6-10,17-18H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJJQLMBIEHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
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